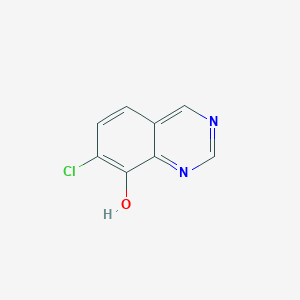

7-Chloro-8-hydroxy-quinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5ClN2O |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

7-chloroquinazolin-8-ol |

InChI |

InChI=1S/C8H5ClN2O/c9-6-2-1-5-3-10-4-11-7(5)8(6)12/h1-4,12H |

InChI Key |

YPHVUCZSMKRDGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=NC=NC=C21)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Chloro 8 Hydroxy Quinazoline

Established Synthetic Routes to the Quinazoline (B50416) Core

The synthesis of the quinazoline core is a well-documented area of heterocyclic chemistry, with numerous methods developed to construct this bicyclic system. These routes vary in their starting materials, reaction mechanisms, and the use of catalytic systems to facilitate the transformation.

Precursors and Starting Materials

Anthranilic acids and their derivatives (e.g., esters, amides): These are among the most common precursors, often reacting with a source of carbon and nitrogen, such as amides or cyanogen, in what is known as the Niementowski quinazoline synthesis. frontiersin.orgscispace.com

2-Aminobenzonitriles: These compounds are versatile starting points, capable of reacting with various electrophiles like aldehydes and arylboronic acids in multi-component reactions to form the quinazoline ring. organic-chemistry.orgnih.gov

2-Aminobenzylamines and (2-aminophenyl)methanols: These precursors can undergo cyclization with aldehydes, amides, or nitriles, often through an oxidation or dehydrogenation step, to yield the aromatic quinazoline core. nih.govnih.govnih.gov

o-Aminobenzophenones and other 2-aminoketones: These materials can react with a nitrogen source, such as ammonium (B1175870) acetate (B1210297), to form the pyrimidine (B1678525) ring portion of the quinazoline scaffold. nih.govnih.gov

Isatins: These indole (B1671886) derivatives can be transformed into quinazolinones through cascade reactions involving C-N and C-C bond cleavage and formation. mdpi.com

These precursors provide the necessary benzene (B151609) ring with an ortho-amino group, which is crucial for the subsequent annulation to form the fused pyrimidine ring.

Reaction Mechanisms and Intermediate Characterization

The formation of the quinazoline core from its precursors proceeds through a series of well-defined reaction mechanisms, primarily involving condensation, cyclization, and aromatization steps.

For instance, in syntheses starting from 2-aminobenzylamines and aldehydes, the initial step is typically the formation of an imine intermediate. This is followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, leading to a dihydroquinazoline (B8668462) intermediate. nih.gov This intermediate is then oxidized to the final aromatic quinazoline. The oxidation can be achieved using various oxidants or through catalytic acceptorless dehydrogenation. nih.govnih.gov

When starting with 2-aminobenzonitriles and aldehydes in the presence of a palladium catalyst and an arylboronic acid, the reaction proceeds via a three-component tandem process. organic-chemistry.org The mechanism involves the formation of an intermediate that undergoes intramolecular C-N bond formation and subsequent aromatization. organic-chemistry.org

In iodine-catalyzed reactions, the mechanism can involve the formation of radical intermediates or the generation of an iminium species, which then undergoes nucleophilic attack and cyclization, followed by dehydrogenative aromatization to furnish the quinazoline product. nih.gov Characterization of these intermediates is often performed using spectroscopic methods to elucidate the reaction pathway.

Role of Catalysis in Quinazoline Synthesis

Catalysis plays a pivotal role in modern synthetic routes to quinazolines, offering improved yields, milder reaction conditions, and greater functional group tolerance compared to classical methods. nih.gov Both transition-metal catalysis and metal-free catalysis are extensively used.

Transition-Metal Catalysis: A wide array of transition metals have been employed to catalyze quinazoline synthesis. These catalysts often facilitate key steps such as C-H activation, cross-coupling, and dehydrogenation. nih.govnih.gov

| Catalyst System | Precursors | Reaction Type | Reference |

| Palladium (Pd) | 2-Aminobenzonitriles, aldehydes, arylboronic acids | Three-component tandem reaction | organic-chemistry.org |

| Copper (Cu) | (2-Aminophenyl)methanols, aldehydes | Cascade reaction | nih.gov |

| Iron (Fe) | 2-Alkylamino N-H ketimines | Intramolecular C-N bond formation | organic-chemistry.orgnih.gov |

| Nickel (Ni) | 2-Aminobenzylamine, benzyl (B1604629) alcohol | Acceptorless dehydrogenative coupling | organic-chemistry.orgnih.gov |

| Manganese (Mn) | 2-Aminobenzyl alcohols, primary amides | Acceptorless dehydrogenative coupling | nih.govnih.gov |

| Rhodium (Rh) | N/A | C(sp2)-H activation, amidation, cyclocondensation | nih.gov |

| Cobalt (Co) | 2-Aminoaryl alcohols, nitriles | Dehydrogenative cyclization | nih.gov |

Metal-Free Catalysis: In an effort to develop more sustainable and cost-effective methods, several metal-free catalytic systems have been developed. These often rely on the use of iodine, o-iodoxybenzoic acid (IBX), or organocatalysts like p-toluenesulfonic acid. nih.govorganic-chemistry.org Molecular iodine, for example, can catalyze the amination of benzylic C-H bonds using oxygen as a green oxidant. organic-chemistry.org These methods avoid the potential for metal contamination in the final products, which is particularly important in medicinal chemistry. nih.gov

Targeted Synthesis of 7-Chloro-8-hydroxy-quinazoline and Its Direct Analogues

The synthesis of the specifically substituted 7-Chloro-8-hydroxy-quinazoline requires precise control over the introduction of functional groups onto the quinazoline core. This can be achieved either by functionalizing a pre-formed quinazoline ring or by constructing the ring from an already substituted precursor.

Regioselective Chlorination and Hydroxylation Strategies

Achieving the desired 7-chloro-8-hydroxy substitution pattern necessitates highly regioselective reactions. The electronic properties of the quinazoline ring and the directing effects of existing substituents are critical factors in these transformations.

Strategy 1: Functionalization of a Quinazoline Intermediate

One plausible route involves the late-stage functionalization of a quinazoline intermediate, such as 8-hydroxyquinazoline or 7-chloroquinazoline (B1588860).

Chlorination of 8-Hydroxyquinazoline: Starting with 8-hydroxyquinazoline, a regioselective chlorination at the C7 position could be attempted. The hydroxyl group at C8 is an ortho-, para-director. While the C6 (para) and C7 (ortho) positions are both activated, steric hindrance from the fused pyrimidine ring might influence selectivity. Electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride could be employed. nih.gov Similar chlorinations on the analogous 8-hydroxyquinoline (B1678124) scaffold are known to produce 5,7-dichloro derivatives, suggesting that achieving monochlorination at C7 would require careful control of stoichiometry and reaction conditions. nih.govgoogle.com

Hydroxylation of 7-Chloroquinazoline: An alternative approach is the direct C-H hydroxylation of 7-chloroquinazoline at the C8 position. This is a more challenging transformation that typically requires transition-metal-catalyzed C-H activation. nih.govmdpi.com Palladium, rhodium, or copper catalysts could potentially mediate the directed oxidation of the C8-H bond, although achieving high regioselectivity in the presence of other C-H bonds can be difficult.

Strategy 2: Ring Formation from Pre-functionalized Precursors

A more controlled and often preferred strategy is to begin with a benzene-based precursor that already contains the required chloro and hydroxy (or a protected hydroxyl) groups in the correct orientation. A suitable starting material would be 2-amino-4-chloro-3-hydroxybenzonitrile or a related anthranilic acid derivative. From this pre-functionalized precursor, the quinazoline ring can be constructed using one of the established methods described in Section 2.1. For example, reaction with formamidine (B1211174) acetate could be used to complete the ring system. google.com This approach circumvents the challenges of regioselectivity on the heterocyclic core and often provides a more direct and higher-yielding route to the target molecule.

Optimization of Reaction Conditions and Yields

Regardless of the chosen synthetic route, optimization of reaction conditions is crucial for maximizing the yield and purity of 7-Chloro-8-hydroxy-quinazoline. The specific parameters to be optimized depend on the reaction type but generally involve a systematic screening of several factors.

For a catalytic reaction, such as a C-H activation or cross-coupling, a thorough optimization process would be required. The following table outlines key parameters that would typically be investigated to enhance reaction efficiency and yield.

| Parameter | Variables to Screen | Rationale |

| Catalyst | Different metals (e.g., Pd, Cu, Rh), ligands, and catalyst loading. | The choice of metal and ligand is critical for catalytic activity and selectivity. nih.gov |

| Solvent | Polar aprotic (e.g., DMF, NMP), nonpolar (e.g., Toluene, Dioxane), or protic solvents. | Solvent polarity and coordinating ability can significantly influence reaction rates and intermediate stability. googleapis.com |

| Temperature | Ranging from room temperature to high temperatures (e.g., >100 °C). | Reaction kinetics are temperature-dependent; higher temperatures may be needed to overcome activation barriers but can also lead to side products. |

| Base/Acid | Inorganic bases (e.g., K2CO3, Cs2CO3), organic bases (e.g., Et3N), or acid catalysts (e.g., TFA, p-TsOH). | Many cyclization and coupling reactions require a specific pH range for optimal performance. |

| Reaction Time | From minutes to several hours. | Monitoring the reaction progress over time is necessary to identify the point of maximum product formation and prevent degradation. |

| Atmosphere | Inert (e.g., N2, Ar) or oxidative (e.g., Air, O2). | Some catalytic cycles require an inert atmosphere to protect the catalyst, while others utilize an oxidant to regenerate the catalyst. organic-chemistry.org |

By systematically adjusting these parameters, a robust and high-yielding protocol for the synthesis of 7-Chloro-8-hydroxy-quinazoline and its analogues can be developed.

Green Chemistry Approaches in 7-Chloro-8-hydroxy-quinazoline Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like quinazolines. These approaches aim to enhance reaction efficiency, minimize waste, and utilize more environmentally benign conditions.

Solvent-Free and Microwave-Assisted Protocols

Traditional methods for quinazoline synthesis often require high temperatures, long reaction times, and the use of volatile organic solvents. nih.gov Green chemistry addresses these drawbacks through innovative techniques such as solvent-free reactions and microwave irradiation. nih.govresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. nih.govfrontiersin.org In the context of quinazoline synthesis, microwave irradiation can promote rapid cyclization reactions, sometimes in the absence of a solvent. For instance, the Niementowski quinazoline synthesis, a classic method involving the reaction of anthranilic acids with amides, has been adapted to solvent-free conditions under microwave irradiation using solid supports like acidic alumina, silica (B1680970) gel, or montmorillonite (B579905) K-10. nih.gov These solid-supported reactions can lead to the formation of the quinazoline core in a matter of minutes.

Solvent-free, or "neat," reaction conditions are another cornerstone of green synthesis, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. nih.gov One-pot, three-component reactions involving an aldehyde, urea/thiourea, and dimedone have been successfully carried out under solvent-free conditions to produce quinazoline derivatives. mdpi.com The efficiency of such reactions can be further enhanced by photocatalysis, for example, using curcumin-sensitized titanium dioxide nanoparticles under visible light, which represents a highly sustainable approach. mdpi.com

| Reaction Type | Conditions | Key Advantages |

| Microwave-Assisted | Solvent-free, solid support (e.g., montmorillonite K-10) | Rapid reaction times, high yields, reduced energy consumption. nih.gov |

| Photocatalytic | Solvent-free, visible light, Curcumin-TiO2 catalyst | Use of renewable energy, eco-friendly catalyst, mild conditions. mdpi.com |

| One-Pot Three-Component | Solvent-free | High atom economy, reduced waste, simplified procedure. nih.govmdpi.com |

Sustainable Methodologies for Quinazoline Derivatization

Sustainable derivatization of the quinazoline scaffold focuses on modifying the core structure using environmentally friendly reagents and conditions. This includes the use of water as a solvent, employing reusable catalysts, and developing one-pot procedures that minimize waste. researchgate.netproquest.com

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of 2-substituted-2,3-dihydro-4(1H)-quinazolinones has been achieved by the condensation of 2-anthranilamide with aldehydes or ketones in refluxing water without the need for a catalyst. researchgate.net For other transformations, acid-functionalized magnetic silica nanoparticles have been used as a recyclable catalyst for the synthesis of quinazolinone derivatives in water at room temperature. nih.gov

The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key aspect of sustainable chemistry. nih.gov A novel magnetic nano-catalyst based on graphene oxide functionalized with a copper complex has been designed for the one-pot, three-component synthesis of quinazoline derivatives under solvent-free conditions. nih.gov This catalyst demonstrates high efficiency and can be recycled multiple times without a significant loss of activity. nih.gov Such methodologies provide a pathway for the sustainable production and derivatization of quinazoline-based compounds.

Derivatization Strategies for the 7-Chloro-8-hydroxy-quinazoline Scaffold

The derivatization of the 7-chloro-8-hydroxy-quinazoline core is crucial for modulating its physicochemical properties and biological activity. Various strategies have been developed to introduce new functional groups and structural motifs onto the quinazoline framework.

Functional Group Interconversions and Substituent Introduction

The reactivity of the quinazoline ring system allows for a range of functional group interconversions and the introduction of new substituents. The positions on the quinazoline ring exhibit different reactivities, with the C4 position being particularly susceptible to aromatic nucleophilic substitution. beilstein-journals.orgnih.gov However, selective modification at the C2 position can be more challenging and may require specific strategies. beilstein-journals.orgnih.gov

One approach to achieve regioselective functionalization involves a "functional group swap." For example, 2-chloro-4-sulfonylquinazolines can react with an azide (B81097) nucleophile, leading to the replacement of the sulfonyl group at C4 by the azide. beilstein-journals.org Subsequently, the displaced sulfinate can attack the C2 position, replacing the chloro group. beilstein-journals.org This type of transformation is particularly effective in quinazolines bearing electron-donating substituents. beilstein-journals.org

Direct C-H functionalization is another powerful tool for introducing substituents onto the quinazoline scaffold without the need for pre-functionalized starting materials. acs.org Electrochemical methods have been developed for the C4–H functionalization of 2-phenyl quinazoline through dehydrogenative cross-coupling reactions. acs.org These methods can be used to form new C-C, C-P, and C-O bonds. acs.org

| Position | Reaction Type | Reagents/Conditions | Outcome |

| C2/C4 | Functional Group Swap | Azide nucleophile on 2-chloro-4-sulfonylquinazoline | Introduction of sulfonyl at C2 and azide at C4. beilstein-journals.org |

| C4 | C-H Functionalization | Electrochemical, dehydrogenative cross-coupling | Introduction of various functional groups. acs.org |

| C2 | Nucleophilic Substitution | Amines on 2-chloroquinazolines | Introduction of amino substituents. nih.gov |

Synthesis of Chiral Analogues and Stereoselective Approaches

The introduction of chirality into the quinazoline scaffold is of significant interest for the development of compounds with specific biological activities, as stereochemistry often plays a crucial role in molecular recognition. Asymmetric synthesis aims to produce chiral molecules with a high degree of stereoselectivity.

Recent advances in catalysis have enabled the asymmetric synthesis of axially chiral quinazolinones. researchgate.net These molecules possess a chiral axis, typically a C-N, N-N, or C-C bond, around which rotation is restricted. Methodologies for their synthesis include atroposelective halogenation, kinetic resolution, and photoredox deracemization. researchgate.net

Another approach involves the use of chiral ligands in metal-catalyzed reactions. For example, tridentate P,N,N-ligands incorporating an axially chiral quinazoline unit and a centrally chiral oxazoline (B21484) moiety have been synthesized. acs.org These ligands have been applied in palladium-catalyzed asymmetric allylic alkylation reactions, demonstrating the potential for inducing enantioselectivity. acs.org Furthermore, the regioselective formation of a quinazoline moiety on the upper rim of a calix mdpi.comarene scaffold has been shown to create inherently chiral systems, which can exist as stable atropisomers. rsc.org The development of such stereoselective methods opens up possibilities for creating novel chiral quinazoline derivatives with tailored three-dimensional structures.

Multi-component Reactions Incorporating the Scaffold

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates the majority of the atoms from the starting materials. mdpi.com MCRs are a cornerstone of green chemistry due to their high atom economy, step efficiency, and the ability to generate molecular diversity in a straightforward manner. nih.gov

Several MCRs have been developed for the synthesis of the quinazoline core and its derivatives. A one-pot, three-component reaction of aldehydes, urea/thiourea, and dimedone under visible light photocatalysis provides an eco-friendly route to quinazoline compounds. mdpi.com Another example is the one-pot synthesis of quinazolinone derivatives using a magnetic nano-catalyst in a three-component reaction of ammonium acetate, 2-amino-5-chlorobenzophenone, and various aldehydes under solvent-free conditions. nih.gov These MCRs offer a practical and sustainable way to construct the quinazoline scaffold and introduce a variety of substituents in a single synthetic step.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

General SAR Principles for Quinazoline (B50416) and 8-Hydroxyquinoline (B1678124) Scaffolds

The 7-Chloro-8-hydroxy-quinazoline molecule incorporates two key heterocyclic scaffolds: quinazoline and, by virtue of its 8-hydroxy substitution, features reminiscent of 8-hydroxyquinoline. Both are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. nih.govrsc.org

Quinazoline Scaffold: The quinazoline core, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a versatile scaffold found in numerous biologically active compounds. mdpi.comresearchgate.net SAR studies have highlighted several key structural features that govern its activity:

Substitution Positions: Positions 2, 6, and 8 of the quinazoline ring are frequently identified as critical for modulating pharmacological activity. researchgate.netnih.gov Additionally, substitutions at positions C4, C6, and C7 have been shown to be particularly significant for epidermal growth factor receptor (EGFR) inhibitors. nih.gov

Position 4: The 4-anilinoquinazoline moiety is a well-established pharmacophore for potent and selective EGFR tyrosine kinase inhibitors. nih.govnih.gov

Nitrogen Atoms (N-1 and N-3): The nitrogen atoms within the pyrimidine ring are crucial for biological interactions. For instance, hydrogen bonds between N-1 and methionine residues (Met793) and between N-3 and threonine residues (Thr766) in the EGFR active site are vital for tight binding and increased potency. nih.gov

Position 3: The introduction of various heterocyclic moieties at the 3-position can enhance or modify the biological activity profile. nih.gov

8-Hydroxyquinoline Scaffold: The 8-hydroxyquinoline scaffold is renowned for its metal-chelating properties and diverse pharmacological effects. rsc.orgnih.gov Its SAR is dictated by:

Metal Chelation: The nitrogen atom of the pyridine (B92270) ring and the hydroxyl group at position 8 form a bidentate {N,O} donor set, which is fundamental for its ability to chelate metal ions. The removal or relocation of the quinoline (B57606) nitrogen can lead to a loss of this activity. nih.gov

Substitution Pattern: The biological activities associated with the 8-hydroxyquinoline core can be precisely adjusted by altering the substitution pattern on the ring system. nih.gov For example, adding an aromatic amide at the 2-position can increase lipophilicity. nih.gov

Impact of Chlorine and Hydroxyl Groups on Activity Profiles

The specific placement of the chlorine atom at position 7 and the hydroxyl group at position 8 on the quinazoline scaffold profoundly influences the molecule's properties and biological interactions.

The location of substituents on the quinazoline ring is critical for determining the type and potency of its biological activity. Research on various quinazoline derivatives has demonstrated that even slight changes in substituent position can lead to significant differences in their effects.

For example, studies on different classes of quinazolinones have shown:

A chlorine atom at the 7-position has been found to be favorable for anticonvulsant activity. nih.gov

In the context of antibacterial 4(3H)-quinazolinones, small electron-withdrawing groups such as chloro and fluoro have demonstrated potent activity. acs.org

For 4-anilinoquinazoline anticancer agents, the presence of a chloro or fluoro group on the aniline ring was associated with higher activity. nih.gov

The table below summarizes key positional effects of halogen and hydroxyl groups on the activity of quinazoline-based compounds.

| Scaffold | Substituent & Position | Observed Effect on Activity |

| Quinazolinone | Chlorine at C7 | Favorable for anticonvulsant activity nih.gov |

| 4(3H)-Quinazolinone | Chloro/Fluoro (general) | Potent antibacterial activity acs.org |

| 4-Anilinoquinazoline | Chloro/Fluoro on aniline ring | Higher anticancer activity nih.gov |

| Quinazoline | Nitro and Hydroxyl groups | Maximum antitubercular activity mdpi.com |

The electronic and steric properties of the chlorine and hydroxyl groups are key determinants of the molecule's interactions with biological targets.

Halogen (Chlorine) Contributions: Chlorine is an electron-withdrawing group that can influence the electron density of the quinazoline ring system. This alteration in electronic properties can affect binding affinities with target proteins. For instance, substitution with halogen atoms on the phenyl ring of 2,3-dihydroquinazolin-4(1H)-one derivatives was found to increase their interaction with human serum albumin (HSA), a crucial factor in drug pharmacokinetics. mdpi.com The binding affinity was observed to increase with the atomic number of the halogen. mdpi.com

Hydroxyl Group Contributions: The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is a critical feature for molecular recognition at biological targets. While some studies on 4(3H)-quinazolinones indicated that the introduction of a hydroxyl group was not tolerated for antibacterial activity acs.org, others have suggested that a hydrogen-bond donor at specific positions is favored. acs.org Furthermore, quinazoline derivatives bearing both nitro and hydroxyl groups have exhibited maximal activity against Mycobacterium tuberculosis. mdpi.com

QSAR Modeling for Activity Prediction and Design

QSAR models provide a quantitative framework for understanding and predicting the activity of compounds like 7-Chloro-8-hydroxy-quinazoline. These models are built by correlating physicochemical descriptors of a series of molecules with their measured biological activities. orientjchem.org

The first step in building a robust QSAR model is the selection of appropriate molecular descriptors that can accurately represent the structural features influencing biological activity. nih.gov For quinazoline derivatives, a wide array of descriptors have been successfully employed:

Constitutional and Chemical Descriptors: These include basic structural properties. nih.govmui.ac.ir

Electronic Descriptors: These quantify the electronic aspects of the molecule. Key electronic descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and atomic net charges. orientjchem.orgresearchgate.net

Physicochemical Descriptors: Parameters such as molar refractivity (MR), Log P (lipophilicity), and Topological Polar Surface Area (TPSA) are commonly used to describe the bulk, lipophilicity, and polarity of the molecules. researchgate.net

Topological and 2D Autocorrelation Descriptors: These describe the connectivity and spatial arrangement of atoms. nih.govmui.ac.ir

The table below lists common descriptors used in QSAR studies of quinazoline derivatives.

| Descriptor Class | Examples | Property Represented |

| Electronic | HOMO/LUMO energy, Atomic net charges orientjchem.orgresearchgate.net | Electron distribution, Reactivity |

| Physicochemical | Log P, Molar Refractivity (MR), TPSA researchgate.net | Lipophilicity, Bulk, Polarity |

| Constitutional | Molecular weight, Atom counts nih.gov | Basic molecular composition |

| Topological | 2D Autocorrelation, Connectivity indices nih.govmui.ac.ir | Atom connectivity and branching |

Once descriptors are selected, mathematical models are developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. frontiersin.orgresearchgate.net A critical aspect of QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. kubinyi.de

Validation of a QSAR model is typically performed through two main processes:

Internal Validation: This process assesses the stability and robustness of the model using the training set data. A common technique is the leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (q² or Q²). orientjchem.orgkubinyi.de A statistically significant model generally requires a q² value greater than 0.5. kubinyi.denih.gov

External Validation: This process evaluates the model's ability to predict the activity of an independent set of compounds (the test set) that was not used in model development. The predictive ability is often measured by the predictive correlation coefficient (r²_pred or R²). orientjchem.orgmdpi.com A reliable model should have an r²_pred value greater than 0.6. nih.gov

For example, a 3D-QSAR model developed for a series of quinazoline derivatives achieved a high internal consistency (q² = 0.63) and an excellent correlation coefficient for the training set (r² = 0.987), indicating a stable and potentially predictive model. frontiersin.org

Application in De Novo Design of Quinazoline Analogues

The integration of SAR and QSAR data is pivotal in the de novo design of novel 7-chloro-8-hydroxy-quinazoline analogues with enhanced potency and selectivity. Computational techniques, including docking and in silico screening, leverage the understanding of how structural modifications influence biological activity to design new, potentially more effective compounds. nih.gov

QSAR models provide mathematical equations that correlate the chemical structure of quinazoline derivatives with their pharmacological activities. nih.gov These models are instrumental in predicting the biological activities of novel or even yet-to-be-synthesized compounds, thereby streamlining the drug discovery process. nih.gov For instance, QSAR studies on various quinazoline derivatives have identified key descriptors, such as constitutional, functional, and chemical properties, that are significant for predicting their anticancer activity. nih.gov

An important aspect of the SAR of quinazoline-based compounds is the substitution pattern on the quinazoline core. Studies have shown that substitutions at the C4, C6, and C7 positions are particularly significant for their activity as epidermal growth factor receptor (EGFR) inhibitors. nih.gov The presence of a chlorine atom, as seen in the 7-chloro-8-hydroxy-quinazoline scaffold, is often associated with enhanced biological activity. For example, in a series of 8-hydroxyquinoline derivatives, chloro-substituted analogues demonstrated significant antiproliferation activity. This highlights the importance of halogen substitution in the design of new anticancer agents.

De novo design strategies often employ in silico screening to identify new compounds with high predicted activity. These designed molecules can then be synthesized and subjected to biological evaluation, with the results feeding back into the QSAR models to refine them further. This iterative process of design, synthesis, and testing accelerates the discovery of potent and selective drug candidates.

Ligand Efficiency and Lipophilicity Considerations in SAR

In the optimization of lead compounds derived from the 7-chloro-8-hydroxy-quinazoline scaffold, two key metrics are of paramount importance: ligand efficiency (LE) and lipophilicity (LogP). These parameters help in assessing the quality of a compound and its potential for development into a successful drug.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a molecule. It is a valuable tool for comparing the potency of compounds of different sizes. A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a smaller number of atoms, suggesting a more efficient interaction with its target.

Lipophilicity , often expressed as the logarithm of the partition coefficient (LogP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While a certain degree of lipophilicity is necessary for a compound to cross cell membranes, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

Lipophilic Ligand Efficiency (LLE) combines both potency and lipophilicity (LLE = pIC50 - LogP). It provides a measure of how efficiently a compound's lipophilicity is translated into binding affinity. A higher LLE value is indicative of a more "drug-like" compound, with a better balance between potency and physicochemical properties.

In a study of substituted quinazolinones as Cyclin-Dependent Kinase 9 (CDK9) inhibitors, these parameters were crucial in identifying promising candidates for further optimization. The table below presents data for a selection of these compounds, illustrating the application of LE and LLE in SAR analysis.

| Compound | CDK9 IC50 (µM) | pIC50 | cLogP | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| 7 | 0.115 | 6.94 | 4.85 | 0.30 | 2.09 |

| 9 | 0.131 | 6.88 | 4.45 | 0.31 | 2.43 |

| 25 | 0.142 | 6.85 | 4.58 | 0.30 | 2.27 |

This table is based on data from a study on substituted quinazolinones as CDK9 inhibitors and is for illustrative purposes. The compounds are not direct analogues of 7-chloro-8-hydroxy-quinazoline. mdpi.com

The SAR for these compounds revealed that specific substitutions at various positions of the quinazolinone ring significantly impacted their CDK9 inhibitory activity. For instance, compounds 7 and 9, which were among the most potent inhibitors, featured distinct substitution patterns that contributed to their high affinity. mdpi.com The analysis of LE and LLE helped in identifying compound 25 as a promising candidate for further development due to its good drug-like properties, as it did not violate Lipinski's rule of five and showed promising LE and LLE values. mdpi.com

Mechanistic Investigations of Biological Activities

Molecular Target Identification and Validation

Understanding the direct molecular targets of 7-chloro-8-hydroxy-quinazoline and its related analogs is crucial for clarifying their therapeutic potential. Research has focused on identifying interactions with key biological macromolecules, including enzymes, receptors, and nucleic acids.

The quinazoline (B50416) scaffold is a well-established core for the design of enzyme inhibitors, particularly targeting kinases involved in cell signaling and proliferation. nih.govuomustansiriyah.edu.iq Derivatives have been shown to act as competitive inhibitors at the ATP-binding site of various kinases. ugr.es

Epidermal Growth Factor Receptor (EGFR) Kinase: Numerous quinazoline derivatives have been developed as potent inhibitors of EGFR tyrosine kinase. nih.govugr.es First-generation inhibitors like gefitinib (B1684475) and erlotinib, which feature a quinazoline core, have been used in cancer therapy. nih.govnih.gov Studies on various 2,4-disubstituted quinazolines have demonstrated significant inhibitory activity against EGFR, which can lead to the suppression of cancer cell growth in lines like MCF-7 and MDA-MB-231. nih.gov Macrocyclization of the quinazoline scaffold is a strategy that has been employed to generate highly potent and selective EGFR inhibitors. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of cell cycle progression, and its inhibition is a therapeutic strategy in oncology. semanticscholar.orgnih.gov Certain quinazolinone-based compounds have been identified as effective CDK2 inhibitors. semanticscholar.orgnih.govresearchgate.net For instance, a chloro-quinazolinone derivative, compound 5c, demonstrated potent CDK2 inhibition with an IC50 value of 0.63 µM, which was more potent than the reference inhibitor Roscovitine (IC50 = 1.28 µM). semanticscholar.org This inhibition is linked to the disruption of the cell cycle. semanticscholar.orgresearchgate.net

Other Enzymes: The inhibitory activity of quinazoline derivatives extends beyond kinases.

Cysteine Proteases: Analogs of N4-benzyl-N2-phenylquinazoline-2,4-diamine have been evaluated as inhibitors of the cysteine proteases cruzain and TbrCATL (rhodesain), which are targets for Chagas disease and Human African Trypanosomiasis. acs.org

Poly(ADP-ribose) Polymerase (PARP): A 4-hydroxyquinazoline (B93491) scaffold showed potent inhibitory activity against PARP1 (IC50 = 0.47 µM), an enzyme critical for DNA repair and a target in cancer therapy. mdpi.com

DNA Gyrase B: N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as a novel class of inhibitors targeting the bacterial enzyme DNA gyrase subunit B (GyrB), with some derivatives showing IC50 values as low as 0.28 µM. nih.gov

Table 1: Inhibitory Activity of Various Quinazoline Derivatives Against Selected Enzymes

Derivatives of 7-chloro-hydroxy-quinazoline have been extensively studied as antagonists of ionotropic glutamate (B1630785) receptors (iGluRs), which are critical for mediating fast excitatory synaptic transmission in the central nervous system. acs.orgpreprints.orgnih.gov

AMPA and Kainate (KA) Receptors: Structural investigations of the 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione scaffold revealed its potential for developing selective antagonists for AMPA and kainate receptors. acs.orgacs.orgacs.org The presence of the 3-hydroxy group was found to be crucial for maintaining good affinity at Gly/NMDA, AMPA, and high-affinity KA receptors. acs.org By introducing specific heterocyclic moieties at the 6-position, selectivity towards AMPA receptors could be achieved. acs.org One significant finding was a derivative, 6-(2-carboxybenzoylamino)-3-hydroxy-1H-quinazolin-2,4-dione, which showed good affinity and selectivity for both high-affinity (Ki = 0.62 µM) and low-affinity (Ki = 1.6 µM) KA receptors. acs.org

Glycine (B1666218)/NMDA Receptors: While aiming for AMPA/kainate selectivity, many 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives were also evaluated for their binding at the glycine site of the NMDA receptor. acs.orgcapes.gov.br The research indicates that modifications to the quinazoline-2,4-dione core can modulate its affinity across all three iGluR subtypes. acs.orgnih.gov

Table 2: Binding Affinities of a 7-Chloro-3-hydroxy-1H-quinazoline-2,4-dione Derivative at Glutamate Receptors

The quinazoline nucleus can serve as a scaffold for compounds that interfere with protein-protein or protein-DNA interactions, which are fundamental to many cellular processes.

DNA Interaction: Certain quinazoline derivatives have been shown to interact with DNA and associated enzymes. A study of 6-arylamino-7-chloro-quinazoline-5,8-diones revealed that these compounds could inhibit the activity of DNA topoisomerases I and II, enzymes that are critical for managing DNA topology during replication and transcription. researchgate.net Other studies have identified N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as inhibitors of bacterial DNA gyrase, an enzyme that introduces negative supercoils into DNA. nih.gov The interaction mechanism often involves the ligand binding to the enzyme-DNA complex, thereby stabilizing it and preventing the re-ligation of the DNA strand.

Protein-Protein Interaction: While direct studies on 7-chloro-8-hydroxy-quinazoline are limited, related heterocyclic compounds like chalcones have been shown to inhibit the Wnt signaling pathway by blocking the nuclear translocation of β-catenin and its subsequent interaction with DNA transcription factors. mdpi.com This mode of action, disrupting key protein-protein and protein-DNA interactions in a critical signaling pathway, represents a plausible mechanism for quinazoline derivatives as well.

Cellular Pathway Elucidation

Beyond direct molecular interactions, research has focused on how these interactions translate into effects on complex cellular pathways, particularly those governing cell fate, such as cell cycle progression and programmed cell death.

Quinazoline and quinazolinone derivatives have been repeatedly shown to induce cell cycle arrest in various cancer cell lines, a key mechanism for their anti-proliferative effects. semanticscholar.orgmdpi.comarabjchem.org

S and G2/M Phase Arrest: The primary effect observed is an arrest of the cell cycle in the S or G2/M phases. semanticscholar.orgresearchgate.netmdpi.com For example, a chloro-quinazolinone compound (5c) was found to cause cell cycle arrest at the S phase in melanoma MDA-MB-435 cells and at the G2/M phase in glioblastoma SNB-75 cells. semanticscholar.org This arrest is often a direct consequence of the inhibition of key cell cycle regulators like CDK2. semanticscholar.orgnih.gov The inhibition of CDKs disrupts the phosphorylation events necessary for the cell to transition through checkpoints, leading to an accumulation of cells in a specific phase. semanticscholar.orgnih.gov

Mitotic Arrest: Some quinazolinone derivatives induce mitotic arrest, which is characterized by an upregulation of cell cycle protein B and increased phosphorylation of histone H3 at Ser10, followed by apoptosis. mdpi.com

Table 3: Effect of a Quinazolinone Derivative on Cell Cycle Distribution

A primary outcome of the anti-cancer activity of many quinazoline derivatives is the induction of apoptosis (programmed cell death) and modulation of autophagy. mdpi.comnih.gov

Apoptosis Induction: Quinazolinones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govnih.gov

Intrinsic Pathway: This pathway is often initiated by the loss of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol. nih.govnih.gov The release of cytochrome c leads to the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3. nih.govmdpi.com This process is frequently associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govmdpi.com

Extrinsic Pathway: The extrinsic pathway is triggered by the activation of death receptors on the cell surface, leading to the activation of initiator caspase-8. nih.gov Studies have shown that some quinazolinone derivatives can induce significant caspase-8 activity, which, along with caspase-9 activation, points to a comprehensive engagement of apoptotic machinery. nih.govmdpi.com Both pathways converge on the activation of caspase-3 and the subsequent cleavage of key cellular substrates like PARP, leading to the characteristic morphological changes of apoptosis. nih.gov

Autophagy Modulation: In addition to apoptosis, quinazoline-based compounds can modulate autophagy. Spautin-1, a derivative of 4-[[3,4-(methylenedioxy)benzyl]amino]-6-chloroquinazoline (MBCQ), is a potent and specific inhibitor of autophagy. nih.gov Its mechanism does not involve inhibiting the catalytic activity of the Vps34 kinase but rather promoting the degradation of Vps34 complexes by inhibiting the ubiquitin-specific peptidases USP10 and USP13. nih.gov In some cellular contexts, apoptosis and autophagy can be interdependent processes triggered by the same compound. nih.gov

Effects on Gene Expression and Signal Transduction Cascades

The quinazoline core is a well-established pharmacophore in the development of kinase inhibitors, which directly interfere with signal transduction cascades critical to cell growth, differentiation, and survival. wikipedia.orgmdpi.com While direct studies on 7-Chloro-8-hydroxy-quinazoline are limited, research on its derivatives provides significant insights into its potential effects on gene expression and cellular signaling.

Many quinazoline derivatives function by inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). wikipedia.orgnih.gov This inhibition occurs at the ATP-binding site of the kinase domain, which blocks the downstream Ras signal transduction cascade, thereby preventing the expression of genes that promote cell proliferation. wikipedia.org The development of mutations in EGFR, such as L858R, can increase its affinity for ATP, making it a key target for quinazoline-based inhibitors in certain cancers. nih.gov

Furthermore, quinazoline derivatives have been shown to modulate other significant pathways. For instance, some have been found to influence the MAPK signaling pathway and exhibit cytotoxic effects against cancer cells. In the context of inflammation, certain quinazolines can inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov A specific derivative, identified as SH-340, was found to inhibit the IL-4/IL-13-induced phosphorylation of STAT6, a key event in the JAK-STAT signaling pathway. nih.gov This inhibition by SH-340 also led to the restoration of crucial skin barrier proteins by increasing the expression of genes such as Keratin 1 (KRT1), Keratin 10 (KRT10), and Filaggrin (FLG). nih.gov Other research has pointed to the ability of quinazoline-based compounds to increase the expression of the tumor suppressor gene p53. researchgate.net

The following table summarizes the observed effects of various quinazoline derivatives on specific signaling pathways and gene targets.

| Derivative Class/Compound | Target Pathway/Gene | Observed Effect | Reference |

| General Quinazolines | EGFR/Ras Signaling | Inhibition of anti-apoptotic Ras signal transduction cascade. | wikipedia.org |

| General Quinazolines | MAPK Signaling | Modulation of the pathway, leading to cytotoxicity in cancer cells. | |

| SH-340 | JAK-STAT Signaling | Inhibition of IL-4/IL-13-induced STAT6 phosphorylation. | nih.gov |

| SH-340 | KRT1, KRT10, FLG | Increased gene expression, enhancing skin barrier function. | nih.gov |

| CPT-based Derivative | p53 | Increased expression of the p53 tumor suppressor. | researchgate.net |

Insights from Biophysical and Structural Biology

Biophysical and structural techniques are essential for understanding how 7-Chloro-8-hydroxy-quinazoline and its derivatives interact with their biological targets at a molecular level.

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of compound-protein complexes, offering definitive proof of binding modes and key molecular interactions. While no public crystal structures exist for 7-Chloro-8-hydroxy-quinazoline itself bound to a target, extensive crystallographic data for related quinazoline and quinoline (B57606) scaffolds reveal common interaction patterns. ebi.ac.uk

These structures consistently show that the planar quinazoline ring is crucial for establishing interactions within the ATP-binding pocket of kinases. It often engages in π-π stacking with aromatic residues like phenylalanine. The nitrogen atoms in the pyrimidine (B1678525) ring frequently act as hydrogen bond acceptors, forming critical connections with hinge region residues of kinases, such as the backbone amides of amino acids like Cys919 in VEGFR2. mdpi.com

For example, the crystal structure of a related 8-hydroxyquinoline (B1678124) derivative, 8-hydroxyquinoline-5-carboxylic acid, in complex with the enzyme Factor Inhibiting HIF-1 Alpha (FIH-1), has been solved (PDB ID: 4BIO). rcsb.org This structure shows the 8-hydroxyl group and the ring nitrogen chelating an iron ion in the enzyme's active site, a binding mode that is characteristic of 8-hydroxyquinolines. rcsb.orgresearchgate.net Similarly, crystallographic analysis of other quinazoline analogs confirms the planarity of the core and highlights the importance of hydrogen-bonding networks (e.g., O–H···N) in stabilizing the crystal packing and, by extension, the binding to a protein target.

The table below lists examples of related structures in the Protein Data Bank (PDB), illustrating the binding characteristics of the broader quinoline/quinazoline class.

| PDB ID | Compound | Target Protein | Resolution (Å) | Key Interaction Feature |

| 4BIO | 8-Hydroxyquinoline-5-carboxylic acid | Factor Inhibiting HIF-1 Alpha (FIH-1) | 2.45 | Metal chelation via 8-hydroxyl and ring nitrogen. rcsb.org |

| 3NJY | IOX1 (an 8-hydroxyquinoline derivative) | JMJD2A (a histone demethylase) | 2.60 | Active site binding and metal chelation. researchgate.net |

Spectroscopic Probing of Molecular Interactions

Spectroscopic techniques are vital for characterizing the synthesis and molecular interactions of quinazoline derivatives. Nuclear Magnetic Resonance (NMR) and mass spectrometry are standard methods used to confirm the chemical structure and purity of newly synthesized compounds. frontiersin.orgmdpi.comresearchgate.net

¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. For quinazoline derivatives, characteristic signals in the aromatic region (typically δ 7.2–8.5 ppm in ¹H-NMR) confirm the presence of the heterocyclic core, while specific shifts can indicate the position and nature of substituents. researchgate.net

Fluorescence spectroscopy is another powerful tool, particularly for compounds with intrinsic fluorescence like the related 7-Chloro-8-hydroxyquinoline. cymitquimica.com This property allows it to be used as a fluorescent probe to study binding events. When such a molecule binds to a protein, changes in its fluorescence intensity or wavelength can be measured to determine binding affinity and kinetics.

The following table outlines spectroscopic techniques commonly used to study quinazoline compounds.

| Technique | Application | Information Gained | Reference |

| ¹H and ¹³C NMR | Structural Elucidation | Confirmation of chemical structure, purity, and substituent positions. | frontiersin.orgresearchgate.net |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Verification of the molecular formula (e.g., ESI-MS). | mdpi.com |

| UV-Visible Spectroscopy | Electronic Properties | Characterization of electronic transitions within the molecule. | researchgate.netmdpi.com |

| Fluorescence Spectroscopy | Binding Analysis | Can be used to probe binding interactions and determine affinity for a target. | cymitquimica.com |

Conformational Dynamics and Stability in Biological Environments

The conformational flexibility and stability of a compound within its biological target are critical determinants of its inhibitory activity. Molecular dynamics (MD) simulations are a powerful computational tool used to explore these properties for quinazoline derivatives. mdpi.commdpi.com

MD studies on various quinazoline-based inhibitors have shown that the quinazoline scaffold provides a stable anchor within the protein's binding site. frontiersin.orgmdpi.com Simulations of quinazoline derivatives bound to targets like phosphodiesterase 7 (PDE7) and poly (ADP-ribose) polymerase (PARP) have revealed that the core structure maintains stable hydrogen bonds and hydrophobic interactions throughout the simulation time. frontiersin.orgmdpi.com For example, simulations showed a stable hydrogen-bonding interaction between a 4-Hydroxyquinazoline derivative and the ASP766 residue of its target, which was proposed to be key for its activity. mdpi.com

These computational studies allow researchers to visualize the dynamic behavior of the ligand-protein complex, assess the stability of key interactions over time, and calculate binding free energies, providing a deeper understanding of the structural basis for inhibition. mdpi.comnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

No specific studies detailing the quantum chemical calculations for 7-Chloro-8-hydroxy-quinazoline were found. Such studies on other quinazolines typically involve methods like DFT to understand the molecule's fundamental properties.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies)

There is no available data from electronic structure analyses, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for 7-Chloro-8-hydroxy-quinazoline. This information is crucial for predicting a molecule's chemical reactivity and electronic transitions.

Molecular Electrostatic Potentials and Reactivity Prediction

Information regarding the Molecular Electrostatic Potential (MEP) map of 7-Chloro-8-hydroxy-quinazoline is not available in the public domain. An MEP analysis helps to identify the electrophilic and nucleophilic sites on a molecule, offering insights into its intermolecular interactions.

Spectroscopic Property Simulations (e.g., NMR, UV-Vis)

Simulated spectroscopic data for 7-Chloro-8-hydroxy-quinazoline, including NMR and UV-Vis spectra, have not been published. While a patent mentions the synthesis of the compound, it does not provide theoretical or experimental spectral data. google.com

Molecular Modeling and Dynamics

There is a lack of specific molecular modeling and dynamics studies for 7-Chloro-8-hydroxy-quinazoline. This type of research is vital for understanding how a compound might interact with biological targets.

Ligand-Protein Docking Simulations for Binding Mode Prediction

No ligand-protein docking simulations have been reported specifically for 7-Chloro-8-hydroxy-quinazoline. Docking studies are commonly used on other quinazoline (B50416) derivatives to predict their binding affinity and orientation within the active sites of proteins.

Molecular Dynamics Simulations of Compound-Target Complexes

There are no published molecular dynamics (MD) simulations for complexes involving 7-Chloro-8-hydroxy-quinazoline. MD simulations are used to assess the stability of ligand-protein complexes and characterize the interactions over time. A patent does describe 7-Chloro-8-hydroxy-quinazoline as a compound with potential for treating neurological conditions due to its metal chelation properties, but does not include any molecular dynamics data. google.com

Conformational Analysis and Energy Minimization

Conformational analysis of 7-Chloro-8-hydroxy-quinazoline is essential for understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with biological targets. This analysis is typically performed using computational chemistry software that employs various force fields, such as MMFF94 (Merck Molecular Force Field). semanticscholar.org The process involves identifying all possible spatial arrangements of the atoms (conformers) and calculating their potential energies.

Energy minimization is a critical step in this process, where the geometry of the molecule is optimized to find its most stable conformation, i.e., the one with the lowest energy. semanticscholar.org This is often achieved through algorithms like the steepest descent and conjugate gradient methods. uad.ac.id For quinazoline derivatives, energy minimization might be performed until the root mean square (RMS) gradient reaches a very small value, for instance, 0.001 kcal/mol, ensuring a stable structure has been found. semanticscholar.org The resulting low-energy conformers provide a basis for understanding how the molecule might bind to a receptor. For a molecule like 7-Chloro-8-hydroxy-quinazoline, the planarity of the quinazoline ring system is a key feature, while the hydroxyl group introduces a potential for hydrogen bonding and some rotational freedom, which would be the focus of such an analysis. While specific data for 7-Chloro-8-hydroxy-quinazoline is not available, the table below illustrates the kind of data that would be generated in such a study for a representative quinazoline derivative.

Table 1: Representative Energy Minimization Data for a Quinazoline Derivative

| Parameter | Value |

|---|---|

| Force Field Used | MMFF94x |

| Final Energy (kcal/mol) | - |

| RMS Gradient (kcal/mol·Å) | <0.001 |

| Key Dihedral Angles | - |

| Predicted Stability | - |

Note: This table is illustrative and based on general procedures for similar compounds. Specific data for 7-Chloro-8-hydroxy-quinazoline is not publicly available.

In Silico ADME-Tox Profiling for Research Compound Prioritization

In silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a cornerstone of modern drug discovery and is applied to research compounds like 7-Chloro-8-hydroxy-quinazoline to predict their pharmacokinetic and toxicological properties. lew.ro This predictive analysis helps in prioritizing compounds for further experimental testing, saving time and resources. japsonline.com Various software and web-based tools, such as SwissADME, admetSAR, Toxtree, and pkCSM, are utilized for these predictions. uad.ac.idlew.rosemanticscholar.org

Computational Prediction of Absorption and Distribution Characteristics

The absorption and distribution of a compound determine its bioavailability and its ability to reach the target site in the body. For 7-Chloro-8-hydroxy-quinazoline, computational models can predict several key parameters. These predictions are often based on the compound's physicochemical properties such as molecular weight, lipophilicity (log P), and topological polar surface area (TPSA). lew.ro

For instance, good oral bioavailability is often associated with adherence to Lipinski's Rule of Five. semanticscholar.org Predictions for quinazoline derivatives often indicate high gastrointestinal absorption. lew.ro The ability of a compound to cross the blood-brain barrier (BBB) is another critical distribution parameter that can be predicted in silico. lew.ro The following table provides an example of the kind of ADME parameters that would be calculated for a research compound like 7-Chloro-8-hydroxy-quinazoline.

Table 2: Representative Predicted ADME Properties for a Quinazoline Derivative

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight (g/mol) | < 500 | Good for absorption |

| Log P | < 5 | Optimal lipophilicity |

| Topological Polar Surface Area (Ų) | 40-90 | Good oral bioavailability |

| Gastrointestinal (GI) Absorption | High | Well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeation | - | Indicates potential for CNS activity |

Note: This table is illustrative. Specific predicted values for 7-Chloro-8-hydroxy-quinazoline are not available in the cited literature.

Theoretical Metabolic Stability and Excretion Pathway Prediction

The metabolic stability of a compound is a measure of how susceptible it is to being broken down by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver. tandfonline.com In silico tools can predict which CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) are likely to metabolize 7-Chloro-8-hydroxy-quinazoline. lew.ro High metabolic stability is generally a desirable property for a drug candidate, as it can lead to a longer duration of action. tandfonline.com Some studies on quinazoline derivatives have shown them to be metabolically stable. tandfonline.com

The prediction of excretion pathways, on the other hand, helps to understand how the compound and its metabolites are eliminated from the body. While direct prediction of excretion pathways is complex, information on properties like water solubility can provide clues. The presence of a hydroxyl group in 7-Chloro-8-hydroxy-quinazoline might facilitate conjugation reactions (e.g., glucuronidation), which would increase water solubility and promote renal excretion.

Table 3: Representative Predicted Metabolic and Excretion Properties for a Quinazoline Derivative

| Property | Prediction | Implication |

|---|---|---|

| Substrate for CYP2D6 | - | Potential for drug-drug interactions |

| Inhibitor of CYP3A4 | - | Potential for drug-drug interactions |

| Metabolic Stability (in human liver microsomes) | - | Indicates half-life in the body |

| Predicted Excretion Route | - | Primarily renal or fecal |

Note: This table is illustrative. Specific predicted values for 7-Chloro-8-hydroxy-quinazoline are not available in the cited literature.

In Silico Toxicity Prediction (e.g., Mutagenicity, Carcinogenicity Models)

Predicting the potential toxicity of a research compound at an early stage is crucial to avoid late-stage failures in the drug development process. uad.ac.id For 7-Chloro-8-hydroxy-quinazoline, various in silico models can be used to assess different toxicity endpoints.

Mutagenicity, the potential of a compound to induce genetic mutations, is often predicted using models based on the Ames test. uad.ac.idresearchgate.net These models identify structural alerts within the molecule that are associated with mutagenic potential. nih.gov Carcinogenicity, the potential to cause cancer, can also be predicted using computational models that have been trained on large databases of known carcinogens. uad.ac.idresearchgate.netmdpi.com Other toxicity endpoints that can be assessed in silico include hepatotoxicity (liver damage) and cardiotoxicity. uad.ac.id Tools like Toxtree and pkCSM are frequently used for these types of predictions. uad.ac.idresearchgate.net

Table 4: Representative In Silico Toxicity Predictions for a Quinazoline Derivative

| Toxicity Endpoint | Prediction | Confidence Level |

|---|---|---|

| Ames Mutagenicity | - | - |

| Carcinogenicity (Rodent) | - | - |

| Hepatotoxicity | - | - |

Note: This table is illustrative. Specific toxicity predictions for 7-Chloro-8-hydroxy-quinazoline are not available in the cited literature. researchgate.net

Advanced Analytical Techniques for 7 Chloro 8 Hydroxy Quinazoline Research

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 7-Chloro-8-hydroxy-quinazoline, ¹H NMR would identify the chemical environment of each hydrogen atom, while ¹³C NMR would map the carbon skeleton.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline (B50416) core. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing and -donating effects of the chloro, hydroxyl, and nitrogen substituents. Protons on the benzene (B151609) portion of the ring system would appear in the aromatic region, with their specific locations and splitting patterns providing definitive information about their relative positions. The hydroxyl proton would likely appear as a broad singlet, the position of which could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. The carbons attached to the electronegative chlorine and oxygen atoms, as well as those in the heterocyclic ring, would exhibit characteristic chemical shifts. For similar quinazolinone structures, characteristic signals for carbonyl and C=N carbons can be observed between δ 150–170 ppm. researchgate.net

Table 1: Predicted NMR Data for 7-Chloro-8-hydroxy-quinazoline

| Technique | Predicted Chemical Shift Range (ppm) | Key Features |

|---|---|---|

| ¹H NMR | 6.5 - 9.0 (Aromatic-H), 9.0 - 11.0 (OH) | Distinct multiplets for aromatic protons, broad singlet for hydroxyl proton. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry (MS) is critical for determining the molecular weight and confirming the elemental composition of 7-Chloro-8-hydroxy-quinazoline. High-resolution mass spectrometry would provide the exact mass, allowing for the unambiguous determination of its molecular formula (C₉H₅ClN₂O). The presence of a chlorine atom is readily identifiable by the characteristic M+2 isotopic peak, where the ratio of the M to M+2 peak intensity is approximately 3:1. longdom.org

The fragmentation pattern observed during tandem mass spectrometry (MS/MS) offers further structural confirmation. The fragmentation of the quinoline (B57606) radical cation, a related structure, primarily involves the loss of HCN. nih.gov Similar fragmentation pathways, including the loss of small molecules like CO, HCN, or chlorine radicals, would be expected for 7-Chloro-8-hydroxy-quinazoline, providing a unique fingerprint for the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups present and the electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to specific vibrational modes of the functional groups. Key expected peaks include a broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹), C=N stretching vibrations from the quinazoline ring (typically 1610-1635 cm⁻¹), and C-Cl stretching vibrations (in the 600-800 cm⁻¹ region). nih.gov Aromatic C-H and C=C stretching bands would also be prominent.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or chloroform, reveals information about the electronic transitions within the conjugated aromatic system. Quinazoline derivatives exhibit strong absorption bands, and the position of the maximum absorption (λmax) is sensitive to the substitution pattern on the ring. nih.gov

Table 2: Key Spectroscopic Data for Quinazoline Derivatives

| Technique | Characteristic Absorption | Functional Group/Property |

|---|---|---|

| IR | ~3400 cm⁻¹ (broad) | O-H Stretch |

| IR | 1610-1635 cm⁻¹ | C=N Stretch |

| IR | 1500-1580 cm⁻¹ | Aromatic C=C Stretch |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating 7-Chloro-8-hydroxy-quinazoline from reaction mixtures, isolating it in a pure form, and assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. For derivatives of the related 8-hydroxyquinoline (B1678124), reversed-phase HPLC (RP-HPLC) is a common technique. sielc.com

A typical HPLC method for 7-Chloro-8-hydroxy-quinazoline would likely involve:

Column: A C18 stationary phase column.

Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as water with a small percentage of formic acid or phosphoric acid for pH control and improved peak shape). google.com

Detection: UV detection at a wavelength corresponding to one of the compound's absorption maxima (e.g., 254 nm or 282 nm).

This method would allow for the separation of the target compound from starting materials, byproducts, and other impurities, with purity typically expressed as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is generally preferred for compounds of this nature, Gas Chromatography-Mass Spectrometry (GC-MS) could be employed if the compound is sufficiently volatile and thermally stable. Often, derivatization to a more volatile species (e.g., by silylating the hydroxyl group) may be necessary to achieve good chromatographic performance without thermal degradation. GC-MS offers the dual benefit of high-resolution separation by the gas chromatograph and definitive identification by the mass spectrometer, making it a powerful tool for identifying trace impurities.

X-ray Diffraction for Solid-State Structure Determination

No published crystallographic data, such as unit cell dimensions, space group, or atomic coordinates for 7-Chloro-8-hydroxy-quinazoline, could be located.

Electrochemical Characterization

No specific studies detailing the electrochemical properties, such as oxidation or reduction potentials determined by methods like cyclic voltammetry for 7-Chloro-8-hydroxy-quinazoline, were found in the public domain.

Exploration of 7 Chloro 8 Hydroxy Quinazoline As a Chemical Probe or Scaffold

Development and Application as Chemical Biology Tools

Chemical biology tools are essential for dissecting complex biological processes. 7-Chloro-8-hydroxy-quinazoline, with its distinct chemical features, serves as a valuable starting point for the creation of such tools.

Fluorescent Probe Design and Imaging Applications

Fluorescent probes are instrumental in visualizing and tracking biological molecules and events within living cells. nih.govresearchgate.netsioc-journal.cn The 8-hydroxyquinoline (B1678124) scaffold, a close relative of 8-hydroxy-quinazoline, is known to be weakly fluorescent on its own but can exhibit significantly increased fluorescence upon chelation with metal ions. scispace.comresearchgate.net This property is attributed to the increased rigidity of the molecule upon metal binding. scispace.com

While direct studies on 7-Chloro-8-hydroxy-quinazoline as a fluorescent probe are not extensively documented in the provided results, the known properties of the 8-hydroxyquinoline core suggest its potential. scispace.comrroij.com The design of fluorescent probes often involves modifying a core scaffold to enhance properties like water solubility, sensitivity, and cell permeability. researchgate.net The chloro and hydroxyl groups on the 7-Chloro-8-hydroxy-quinazoline ring provide handles for synthetic modification to develop probes for specific applications, such as imaging metal ions in biological systems. scispace.com

Affinity Labeling and Target Engagement Studies

Affinity labeling is a powerful technique to identify the biological targets of small molecules. researchgate.net This involves using a reactive chemical probe that can form a covalent bond with its target protein, allowing for its identification and characterization. researchgate.net Although specific affinity labeling studies using 7-Chloro-8-hydroxy-quinazoline were not found, the quinazoline (B50416) scaffold itself is a key component in the design of covalent inhibitors. For instance, certain quinazoline derivatives have been developed as covalent inhibitors of pan-fibroblast growth factor receptor (pan-FGFR). nih.gov The chloro- and hydroxy-substituents on 7-Chloro-8-hydroxy-quinazoline could potentially be modified to incorporate a reactive "warhead" for covalent modification of a target protein, facilitating target engagement studies.

Quinazoline Scaffold in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a strategy that starts with identifying small, low-affinity compounds ("fragments") that bind to a biological target. mdpi.com These fragments are then optimized and linked together to create more potent lead compounds. The quinazoline scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a variety of biological targets. nih.gov

The 8-hydroxyquinoline scaffold has been successfully employed in FBDD. For example, 8-hydroxyquinoline itself was identified as a fragment inhibitor against certain metalloenzymes. mdpi.com Given the structural similarity, the 7-Chloro-8-hydroxy-quinazoline scaffold could also serve as a valuable fragment in FBDD screens, particularly for metalloenzyme targets due to its metal-chelating potential. nih.gov

Precursor in the Synthesis of Complex Heterocyclic Systems

One of the most significant roles of 7-Chloro-8-hydroxy-quinazoline is as a versatile precursor for the synthesis of more elaborate heterocyclic structures. Its functional groups—the chloro atom and the hydroxyl group—provide reactive sites for a variety of chemical transformations.

Fused Ring Systems and Polycyclic Derivatives

The quinazoline nucleus is a common starting point for the synthesis of fused heterocyclic systems. nih.govmdpi.com Various synthetic strategies, including metal-catalyzed reactions, have been developed to construct complex polycyclic derivatives from quinazoline precursors. mdpi.comfrontiersin.org For instance, the synthesis of pyridazino[1,6-b]quinazolinone derivatives has been achieved through a bicyclic fusion strategy. mdpi.com The chlorine atom on 7-Chloro-8-hydroxy-quinazoline can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or other substituents, leading to the formation of polycyclic systems. researchgate.net

Metal Chelating Ligands and Coordination Chemistry

The 8-hydroxyquinoline moiety is a well-established bidentate chelating agent, capable of forming stable complexes with a wide range of metal ions. scispace.comrroij.comnih.govnih.gov This chelating ability is a cornerstone of its biological activity and its application in various fields. rroij.comnih.gov The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group coordinate with the metal ion. nih.govnih.gov

Derivatives of 8-hydroxyquinoline have been extensively studied for their metal-chelating properties. rroij.comnih.gov The synthesis of quinazolin-4-one derivatives incorporating the 8-hydroxyquinoline ligand has been reported, and the coordination chemistry of these ligands with transition metals such as Cu(II), Ni(II), Co(II), Mn(II), and Zn(II) has been investigated. derpharmachemica.comscispace.comresearchgate.net These studies often reveal the formation of complexes with a 1:2 metal-to-ligand stoichiometry and various geometries, such as octahedral and tetrahedral. derpharmachemica.comresearchgate.net The resulting metal complexes themselves can exhibit interesting biological properties. nih.gov

The following table summarizes the key applications of 7-Chloro-8-hydroxy-quinazoline and its related scaffolds discussed in this article:

| Application Area | Specific Use | Key Structural Feature |

| Chemical Biology Tools | Fluorescent Probe Design | 8-Hydroxy group for metal chelation-induced fluorescence |

| Affinity Labeling | Reactive sites for incorporating a "warhead" | |

| Drug Discovery | Fragment-Based Drug Discovery (FBDD) | Privileged quinazoline scaffold |

| Synthetic Chemistry | Precursor for Fused Ring Systems | Chloro and hydroxyl groups for further reaction |

| Metal Chelating Ligands | 8-Hydroxyquinoline-like metal binding site |

Future Directions and Emerging Research Themes

Integration of Artificial Intelligence and Machine Learning in Quinazoline (B50416) Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel quinazoline-based therapeutic agents. nih.govmdpi.commdpi.com These computational tools can accelerate the drug discovery process, which is traditionally a lengthy and costly endeavor. nih.govspringernature.com AI and ML algorithms can analyze vast datasets to identify patterns and trends that may not be apparent to human researchers, enabling the prediction of the biological activity of new compounds with high accuracy. mdpi.com

Key applications of AI and ML in quinazoline design include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms like Random Forest, Support Vector Machines, and Artificial Neural Networks are increasingly used in QSAR studies to build predictive models. nih.govnih.gov These models can elucidate the relationship between the chemical structure of quinazoline derivatives and their biological activity.

High-Throughput Virtual Screening: AI-powered virtual screening can efficiently screen large libraries of virtual compounds to identify potential hits with desired pharmacological properties. nih.gov This reduces the time and cost associated with experimental screening.

De Novo Drug Design: Deep learning techniques, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can generate novel quinazoline structures with optimized properties. nih.gov

ADMET Prediction: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of quinazoline candidates early in the drug discovery process, helping to reduce late-stage failures. springernature.com

Multidisciplinary Approaches to Complex Biological Systems

Addressing complex diseases requires a multidisciplinary approach that integrates expertise from various scientific fields. The study of quinazolines and their interaction with biological systems is a prime example of this collaborative effort. Researchers in medicinal chemistry, molecular biology, pharmacology, and computational sciences are working together to unravel the mechanisms of action of quinazoline derivatives and to identify new therapeutic targets. researchgate.net

This integrated approach allows for a comprehensive understanding of the structure-activity relationships of quinazoline compounds. mdpi.com For instance, chemists can synthesize novel derivatives, while biologists evaluate their efficacy in cellular and animal models. Computational scientists can then use molecular docking and other in silico methods to predict how these compounds interact with their biological targets at a molecular level. mdpi.com This iterative cycle of design, synthesis, testing, and computational analysis accelerates the development of more potent and selective therapeutic agents.

Sustainable and Scalable Synthetic Methodologies for Quinazoline Derivatives

There is a growing emphasis on the development of sustainable and environmentally friendly methods for the synthesis of quinazoline derivatives. frontiersin.orgresearchgate.net These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. tandfonline.com

Recent advancements in this area include:

Multicomponent Reactions (MCRs): One-pot MCRs offer a highly efficient and atom-economical way to synthesize complex quinazoline structures from simple starting materials. frontiersin.orgresearchgate.net

Use of Green Solvents: Researchers are exploring the use of environmentally benign solvents like water, ethanol, and deep eutectic solvents to replace traditional volatile organic compounds. researchgate.nettandfonline.com